D-cysteinate(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

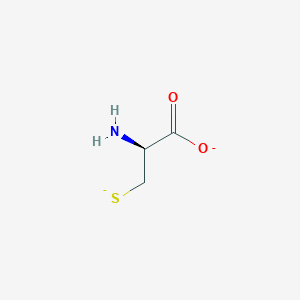

D-cysteinate(2-) is the D-enantiomer of cysteinate(2-). It has a role as a fundamental metabolite. It is a conjugate base of a D-cysteinate(1-). It is an enantiomer of a L-cysteinate(2-).

科学研究应用

Introduction to D-Cysteinate(2-)

D-Cysteinate(2-), the anionic form of D-cysteine, is a sulfur-containing amino acid that plays significant roles in various biological processes. Its applications span multiple fields, including neurobiology, pharmacology, and metabolic studies. This article explores the diverse applications of D-cysteinate(2-) through comprehensive data tables and case studies, drawing from recent research findings.

Neuroprotective Effects

D-Cysteinate(2-) and Neuroprotection

D-cysteine has been shown to enhance dendritic development in Purkinje cells, suggesting its potential as a neuroprotectant against cerebellar diseases. This effect is attributed to the production of hydrogen sulfide, which has antioxidant properties and can mitigate oxidative stress .

Case Study: Dendritic Development

A study demonstrated that D-cysteine significantly enhanced dendritic growth in primary cultured Purkinje cells. The enhancement was inhibited by D-amino acid oxidase inhibitors, indicating that the neuroprotective effects are mediated through hydrogen sulfide production .

Ferroptosis Protection

Mechanism of Action

D-Cysteinate(2-) plays a protective role against ferroptosis, a form of regulated cell death associated with oxidative stress. Research indicates that supplementation with D-cysteine can sustain intracellular levels of glutathione (GSH) and cysteine, thereby reducing lipid peroxidation and cell death in models treated with erastin, a ferroptosis inducer .

Data Table: Effects of D-Cysteine Supplementation

| Treatment | Viability After 24h | Viability After 48h | Lipid Peroxide Levels |

|---|---|---|---|

| Control | 100% | 80% | High |

| D-Cysteine | 90% | 50% | Low |

| Erastin + D-Cysteine | 100% | 70% | Moderate |

Modulation of Neural Progenitor Cell Proliferation

Inhibition of Proliferation

D-Cysteinate(2-) has been identified as an endogenous regulator of neural progenitor cell proliferation. It inhibits proliferation through pathways involving hydrogen sulfide production and modulation of key signaling proteins such as Akt and FoxO transcription factors .

Case Study: Neural Progenitor Cells

In experiments where neural progenitor cells were treated with D-cysteine, a significant reduction in cell proliferation was observed. The involvement of the D-amino acid oxidase pathway was confirmed by using specific inhibitors that mimicked the effects of D-cysteine .

Pharmacological Applications

Reversal of Opioid-Induced Effects

Recent studies indicate that D-cysteinate(2-) derivatives may have potential in reversing the adverse respiratory effects caused by opioids without compromising their analgesic properties. For instance, D-cysteine ethyl ester has been shown to counteract morphine-induced respiratory depression in animal models .

Data Table: Effects on Morphine-Induced Respiratory Depression

| Treatment | Ventilatory Parameters (ml/min) | A-a Gradient (mmHg) |

|---|---|---|

| Control | 60 | 15 |

| Morphine | 40 | 25 |

| D-Cysteine Ethyl Ester + Morphine | 55 | 18 |

属性

分子式 |

C3H5NO2S-2 |

|---|---|

分子量 |

119.14 g/mol |

IUPAC 名称 |

(2S)-2-amino-3-sulfidopropanoate |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m1/s1 |

InChI 键 |

XUJNEKJLAYXESH-UWTATZPHSA-L |

SMILES |

C(C(C(=O)[O-])N)[S-] |

手性 SMILES |

C([C@H](C(=O)[O-])N)[S-] |

规范 SMILES |

C(C(C(=O)[O-])N)[S-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。